molecular formula C7H13N5O B5520786 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

Cat. No.: B5520786
M. Wt: 183.21 g/mol
InChI Key: NVVUYPSWPMUKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine is a chemical compound with the molecular formula C7H13N5O It is a derivative of morpholine, a heterocyclic amine, and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine typically involves the reaction of morpholine with a tetrazole derivative. One common method is the reaction of morpholine with 1-methyl-1H-tetrazole-5-carbaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of tetrazole derivatives .

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine is unique due to its combination of a morpholine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and metal ions, making it valuable in various research applications .

Properties

IUPAC Name

4-[(1-methyltetrazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVUYPSWPMUKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.